molecular formula C18H27N3O B6722297 N-(1-anilinopropan-2-yl)-1-cyclopropylpiperidine-4-carboxamide

N-(1-anilinopropan-2-yl)-1-cyclopropylpiperidine-4-carboxamide

Cat. No.: B6722297
M. Wt: 301.4 g/mol
InChI Key: OQAJZUBAQIUZGU-UHFFFAOYSA-N
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Description

N-(1-anilinopropan-2-yl)-1-cyclopropylpiperidine-4-carboxamide is a complex organic compound with a unique structure that includes an aniline group, a cyclopropyl ring, and a piperidine ring

Properties

IUPAC Name

N-(1-anilinopropan-2-yl)-1-cyclopropylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-14(13-19-16-5-3-2-4-6-16)20-18(22)15-9-11-21(12-10-15)17-7-8-17/h2-6,14-15,17,19H,7-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAJZUBAQIUZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC=CC=C1)NC(=O)C2CCN(CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-anilinopropan-2-yl)-1-cyclopropylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the aniline intermediate: Aniline is reacted with a suitable alkylating agent to form the N-alkyl aniline intermediate.

    Cyclopropylation: The N-alkyl aniline intermediate is then subjected to cyclopropylation using a cyclopropyl halide in the presence of a base.

    Piperidine ring formation: The cyclopropylated intermediate is reacted with a piperidine derivative to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-anilinopropan-2-yl)-1-cyclopropylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-anilinopropan-2-yl)-1-cyclopropylpiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-anilinopropan-2-yl)-1-cyclopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-anilinopropan-2-yl)-1-cyclopropylpiperidine-4-carboxamide: shares structural similarities with other piperidine derivatives and aniline-containing compounds.

    This compound: can be compared to compounds like N-(1-anilinopropan-2-yl)-1-cyclopropylpiperidine-4-carboxylate and this compound analogs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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